molecular formula C26H24ClN3O3S B393914 METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B393914
M. Wt: 494g/mol
InChI Key: WBDNSKNWWKAWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure combining a quinoline and benzothiophene moiety, which contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyanoacetic acid, followed by cyclization with an appropriate amine to form the hexahydroquinoline core. The benzothiophene moiety is then introduced through a series of substitution and cyclization reactions. The final esterification step yields the desired methyl ester compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and benzothiophene derivatives.

    Reduction: Reduction reactions can modify the cyano and carbonyl groups, leading to different amine and alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines or alcohols. Substitution reactions can introduce halogens, alkyl, or aryl groups into the aromatic rings.

Scientific Research Applications

METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

    Pharmaceuticals: Research is ongoing to explore its potential as an active pharmaceutical ingredient in various therapeutic areas.

Mechanism of Action

The mechanism of action of METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biological processes such as cell signaling, apoptosis, and inflammation. Its molecular targets include kinases, proteases, and G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-AMINO-2-(4-CHLOROPHENYL)ACETATE HYDROCHLORIDE: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.

    METHYL 2-AMINO-1-(4-CHLOROPHENYL)-5-OXO-4-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: Another related compound with a quinoline core but different substituents and functional groups.

Uniqueness

The uniqueness of METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined quinoline and benzothiophene structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H24ClN3O3S

Molecular Weight

494g/mol

IUPAC Name

methyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H24ClN3O3S/c1-33-26(32)22-16-5-2-3-8-20(16)34-25(22)30-18-6-4-7-19(31)23(18)21(17(13-28)24(30)29)14-9-11-15(27)12-10-14/h9-12,21H,2-8,29H2,1H3

InChI Key

WBDNSKNWWKAWIA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CCC4

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.